molecular formula C16H13NO3 B2773921 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione CAS No. 439691-95-9

2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione

Cat. No.: B2773921
CAS No.: 439691-95-9
M. Wt: 267.284
InChI Key: DLFVLXZDMMUZDT-UHFFFAOYSA-N
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Description

2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications

Mechanism of Action

Target of Action

The primary target of 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

This could have downstream effects on a variety of neurological processes, including motor control and reward mechanisms .

Pharmacokinetics

In silico analysis suggests that it follows lipinski’s rule of five , which predicts good absorption and permeation characteristics. The compound was also evaluated for toxicity, with no risk found for the isoindolines .

Result of Action

Action Environment

The synthesis of the compound was developed under solventless conditions , suggesting that it may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 4-(hydroxymethyl)benzylamine under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like preparative thin-layer chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica-supported niobium complexes can be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The isoindole-1,3-dione core can be reduced to isoindoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: 2-{[4-(Carboxyphenyl)methyl]isoindole-1,3-dione.

    Reduction: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindoline.

    Substitution: 2-{[4-(Nitrophenyl)methyl]isoindole-1,3-dione.

Scientific Research Applications

2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

    Phthalimide: A simpler isoindole-1,3-dione derivative without the phenylmethyl substituent.

    N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline ring.

Uniqueness: 2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione is unique due to the presence of the hydroxymethylphenylmethyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical research .

Properties

IUPAC Name

2-[[4-(hydroxymethyl)phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-10-12-7-5-11(6-8-12)9-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVLXZDMMUZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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